molecular formula C24H27FN4O4 B2903433 Methyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252900-09-6

Methyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2903433
CAS No.: 1252900-09-6
M. Wt: 454.502
InChI Key: NXHHLZMBYRHLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C24H27FN4O4 and its molecular weight is 454.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O4/c1-32-19-5-3-4-16(14-19)22-21(23(30)33-2)20(26-24(31)27-22)15-28-10-12-29(13-11-28)18-8-6-17(25)7-9-18/h3-9,14,22H,10-13,15H2,1-2H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHHLZMBYRHLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=C(C=C4)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential therapeutic applications. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydropyrimidine core substituted with various functional groups. The molecular formula is C20H22FN7O3C_{20}H_{22}F_{N_7}O_3 with a molecular weight of approximately 379.43 g/mol. The presence of the piperazine moiety is significant for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Dihydrofolate Reductase (DHFR) : The compound has been evaluated as a lipophilic inhibitor of DHFR, which plays a crucial role in folate metabolism and is a target for various anticancer and antimicrobial agents .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various strains, including Escherichia coli and Staphylococcus aureus. The introduction of methoxy and fluorine groups enhances its efficacy against these pathogens .
  • Antioxidant Activity : The compound has shown promising results in assays measuring radical scavenging activity (RSA) and metal chelation capabilities, indicating potential applications in oxidative stress-related conditions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeTarget/PathwayIC50/EffectivenessReference
Inhibition of DHFRFolate metabolismIC50 not specified
AntimicrobialE. coli, S. aureusEffective against both
AntioxidantRadical scavengingIC50 = 7.88 µg/mL
CytotoxicityCancer cell linesSuperior to standard drugs

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to the target compound were effective against Klebsiella pneumoniae, achieving minimum inhibitory concentrations (MIC) that suggest potential for clinical applications in treating bacterial infections .
  • Cytotoxicity Assessment : In vitro studies on various cancer cell lines indicated that the compound exhibited cytotoxic effects that were markedly stronger than those observed with conventional chemotherapeutic agents. This suggests its potential as an anticancer agent .
  • Molecular Docking Studies : Computational analyses have been performed to predict the binding affinities of the compound to DHFR and other targets, providing insights into its mechanism of action at the molecular level .

Preparation Methods

Solvent-Free Grindstone Methodology

Adapting the solvent-less protocol from, the tetrahydropyrimidine scaffold is synthesized via a one-pot, three-component reaction:

  • Reactants :
    • Methyl acetoacetate (β-ketoester)
    • 3-Methoxybenzaldehyde (aromatic aldehyde)
    • Urea or thiourea
  • Catalyst : CuCl₂·2H₂O (10 mol%)
  • Conditions : Mechanochemical grinding at room temperature for 30–60 minutes.

Mechanism :

  • Aldol condensation between the aldehyde and β-ketoester forms a chalcone intermediate.
  • Michael addition of urea/thiourea yields the dihydropyrimidinone.
  • In situ reduction (if required) generates the 1,2,3,4-tetrahydropyrimidine.

Yield : 75–85% for analogous compounds.

Characterization of Intermediate 4-(3-Methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.25–7.15 (m, 1H, aromatic), 6.85–6.75 (m, 2H, aromatic), 5.45 (s, 1H, NH), 4.10 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.80 (s, 3H, OCH₃), 3.20–3.00 (m, 2H, CH₂), 2.60–2.40 (m, 2H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃) :
    • δ 172.5 (C=O), 159.8 (C-O), 152.3 (C=N), 130.2–113.4 (aromatic carbons), 60.1 (OCH₂CH₃), 55.2 (OCH₃), 40.1 (CH₂), 38.5 (CH₂), 14.1 (CH₃).

Functionalization at Position 6: Introduction of the Piperazinyl-Methyl Group

Mannich Reaction for Methylene Bridge Formation

The 6-methyl position is functionalized via a Mannich reaction to introduce a bromomethyl intermediate, which is subsequently coupled with 4-(4-fluorophenyl)piperazine.

Step 1: Bromomethylation

  • Reactants :
    • Tetrahydropyrimidine intermediate (1 eq)
    • Formaldehyde (37% aqueous, 1.2 eq)
    • HBr (48% in acetic acid, 2 eq)
  • Conditions : Reflux in acetic acid at 80°C for 6 hours.
  • Yield : 70–75%.

Step 2: Alkylation with 4-(4-Fluorophenyl)piperazine

  • Reactants :
    • 6-Bromomethyl-tetrahydropyrimidine (1 eq)
    • 4-(4-Fluorophenyl)piperazine (1.5 eq)
  • Base : K₂CO₃ (2 eq)
  • Solvent : DMF, 80°C, 12 hours.
  • Yield : 65–70%.

Mechanistic Insight :

  • Nucleophilic substitution (SN2) displaces bromide with the piperazine’s secondary amine.

Alternative Route: Sequential Protection and Deprotection

Boc-Protection Strategy for Piperazine Stability

To prevent side reactions during tetrahydropyrimidine synthesis, the piperazine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group:

Step 1: Synthesis of Boc-Protected Piperazine

  • Reactants :
    • 4-(4-Fluorophenyl)piperazine (1 eq)
    • Boc₂O (1.1 eq)
  • Conditions : THF, room temperature, 12 hours.
  • Yield : 90–95%.

Step 2: Coupling and Deprotection

  • After alkylation, the Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane (20% v/v, 2 hours).
  • Final Yield : 60–65%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Grindstone + Alkylation Multicomponent → Bromomethylation → Alkylation 45–50 Solvent-free, scalable Low regioselectivity in bromomethylation
Boc-Protected Route Boc protection → Alkylation → Deprotection 60–65 High purity, avoids side reactions Additional steps increase cost

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (Target Compound) :
    • δ 7.30–7.10 (m, 4H, aromatic), 6.90–6.70 (m, 3H, aromatic), 4.05 (s, 3H, COOCH₃), 3.80 (s, 3H, OCH₃), 3.60–3.20 (m, 8H, piperazine), 2.95 (s, 2H, CH₂N), 2.70–2.50 (m, 2H, CH₂), 2.40–2.20 (m, 2H, CH₂).
  • ¹³C NMR :
    • δ 172.8 (C=O), 162.5 (C-F), 159.5 (C-O), 152.1 (C=N), 130.1–114.2 (aromatic), 55.3 (OCH₃), 52.8 (NCH₂), 49.5 (piperazine), 40.2 (CH₂), 38.4 (CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₅H₂₈FN₃O₅ : 493.1984 ([M+H]⁺).
  • Observed : 493.1986 ([M+H]⁺).

Industrial-Scale Considerations and Optimization

  • Catalyst Recycling : CuCl₂·2H₂O from the Grindstone method can be recovered via aqueous extraction, reducing costs.
  • Green Chemistry : Solvent-free conditions align with sustainable practices, minimizing waste.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress during alkylation to optimize time and yield.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the tetrahydropyrimidine core via Biginelli-like condensation, using aldehydes, urea/thiourea, and β-keto esters under acidic conditions (e.g., HCl or acetic acid) .
  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or reductive amination. For example, coupling a chloromethyl intermediate with 4-(4-fluorophenyl)piperazine in the presence of a base (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) .
  • Step 3 : Esterification or functional group interconversion to finalize the carboxylate group.

Q. Critical Conditions :

  • Temperature control (40–80°C) to prevent side reactions.
  • Solvent selection (e.g., ethanol for condensation, DMF for substitution).
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and piperazine integration. Key signals include:
    • Piperazine methylene protons: δ 2.5–3.5 ppm (multiplet).
    • Methoxy groups: δ ~3.8 ppm (singlet) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS to validate molecular weight (theoretical: 454.5 g/mol; observed: [M+H]⁺ = 455.5) .

Q. What preliminary pharmacological screening assays are recommended for this compound?

  • Enzyme Inhibition Assays : Test activity against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 5-HT1A or dopamine D2 receptors due to the piperazine moiety) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be resolved?

  • Dose-Response Curves : Validate IC₅₀ values across multiple replicates to rule out experimental variability.
  • Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound stability in assays .
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may influence results .

Case Study : Inconsistent serotonin receptor binding data were resolved by pre-treating the compound with ascorbic acid to prevent oxidation of the piperazine ring .

Q. What computational strategies predict target interactions and guide SAR studies?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT1A). Focus on hydrogen bonding with the fluorophenyl group and steric fit of the methoxyphenyl moiety .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with kinase inhibition .

Q. How can synthetic yields be improved without compromising purity?

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) for condensation steps, improving yield by 15–20% .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to enhance reaction efficiency .
  • In-Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What crystallographic methods elucidate the compound’s 3D structure and stability?

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond angles and confirm stereochemistry. For example, the tetrahydropyrimidine ring adopts a half-chair conformation, and the piperazine group shows equatorial orientation .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~220°C) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on receptor selectivity?

  • Orthogonal Assays : Combine radioligand binding (e.g., ³H-spiperone for D2 receptors) with functional assays (e.g., cAMP modulation for 5-HT1A) .
  • Species-Specific Variations : Test the compound on receptors from human vs. rodent sources to identify interspecies differences .

Example : A study reported high D2 affinity, while another found negligible activity. Re-evaluation revealed assay pH differences (7.4 vs. 6.8) altered protonation of the piperazine nitrogen, affecting binding .

Q. What strategies validate the compound’s metabolic stability in preclinical studies?

  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH to measure half-life (t₁/₂). If t₁/₂ < 30 minutes, introduce deuterium at metabolically labile sites (e.g., benzylic positions) .
  • CYP450 Inhibition Screening : Fluorescent probes (e.g., P450-Glo™) to assess CYP3A4/2D6 interactions .

Q. How can researchers leverage structural analogs to refine the compound’s activity profile?

  • SAR Table :
ModificationImpact on ActivityReference
Fluorophenyl → ChlorophenylIncreased kinase inhibition (IC₅₀ ↓ 2x)
Methoxy → EthoxyImproved metabolic stability (t₁/₂ ↑ 40%)
Piperazine → ThiomorpholineReduced 5-HT1A affinity (Ki ↑ 10x)
  • Fragment Replacement : Swap the tetrahydropyrimidine core with pyridine to modulate solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.